2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide
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Overview
Description
2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a chloro group, a methoxyphenyl group, and a sulfonamide group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Chlorination Reaction: Starting with benzene-1-sulfonamide, the compound undergoes chlorination to introduce the chloro group at the 2-position.
Methylation Reaction: The methoxyphenyl group can be introduced through a methylation reaction using methanol and a suitable catalyst.
Amination Reaction: The N-methyl group is introduced through an amination reaction using methylamine under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the following steps:
Preparation of Starting Materials: The starting materials, such as benzene-1-sulfonamide and methoxyphenyl derivatives, are prepared and purified.
Sequential Reactions: The compound undergoes sequential reactions, including chlorination, methylation, and amination, under controlled conditions to ensure high yield and purity.
Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution Reactions: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with new functional groups introduced or existing groups replaced.
Scientific Research Applications
2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biological studies to investigate the effects of sulfonamide derivatives on various biological processes.
Medicine: The compound has potential medicinal applications, such as in the development of new drugs or as a lead compound for pharmaceutical research.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
2-Chloro-N-(4-methoxyphenyl)nicotinamide: This compound has a similar structure but differs in the presence of the nicotinamide group.
2-Chloro-N-(4-methoxyphenyl)acetamide: This compound has an acetamide group instead of the sulfonamide group.
2-Chloro-N-(4-methoxyphenyl)benzamide: This compound features a benzamide group instead of the sulfonamide group.
These compounds share similarities in their core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-17(11-12-7-9-13(20-2)10-8-12)21(18,19)15-6-4-3-5-14(15)16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGQOAHJSIBPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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